molecular formula C18H12F2N4O B11056045 7-(2,4-difluorophenyl)-9-methyl-2-oxo-2,5,6,7-tetrahydro-1H-pyrazolo[3,4-h]quinoline-3-carbonitrile CAS No. 893769-28-3

7-(2,4-difluorophenyl)-9-methyl-2-oxo-2,5,6,7-tetrahydro-1H-pyrazolo[3,4-h]quinoline-3-carbonitrile

Cat. No.: B11056045
CAS No.: 893769-28-3
M. Wt: 338.3 g/mol
InChI Key: JNFFNXVKJRRJCQ-UHFFFAOYSA-N
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Description

7-(2,4-difluorophenyl)-9-methyl-2-oxo-2,5,6,7-tetrahydro-1H-pyrazolo[3,4-h]quinoline-3-carbonitrile is a complex organic compound belonging to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, substituted with a difluorophenyl group, a methyl group, and a carbonitrile group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 7-(2,4-difluorophenyl)-9-methyl-2-oxo-2,5,6,7-tetrahydro-1H-pyrazolo[3,4-h]quinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2,4-difluoroaniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with a pyrazole derivative under acidic or basic conditions to form the pyrazoloquinoline core.

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

7-(2,4-difluorophenyl)-9-methyl-2-oxo-2,5,6,7-tetrahydro-1H-pyrazolo[3,4-h]quinoline-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

7-(2,4-difluorophenyl)-9-methyl-2-oxo-2,5,6,7-tetrahydro-1H-pyrazolo[3,4-h]quinoline-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, including dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 7-(2,4-difluorophenyl)-9-methyl-2-oxo-2,5,6,7-tetrahydro-1H-pyrazolo[3,4-h]quinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The presence of the difluorophenyl group enhances its binding affinity and specificity for these targets .

Properties

CAS No.

893769-28-3

Molecular Formula

C18H12F2N4O

Molecular Weight

338.3 g/mol

IUPAC Name

7-(2,4-difluorophenyl)-9-methyl-2-oxo-5,6-dihydro-1H-pyrazolo[3,4-h]quinoline-3-carbonitrile

InChI

InChI=1S/C18H12F2N4O/c1-9-16-15(24(23-9)14-5-3-12(19)7-13(14)20)4-2-10-6-11(8-21)18(25)22-17(10)16/h3,5-7H,2,4H2,1H3,(H,22,25)

InChI Key

JNFFNXVKJRRJCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C3=C(CC2)C=C(C(=O)N3)C#N)C4=C(C=C(C=C4)F)F

Origin of Product

United States

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